2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline
Description
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Properties
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-17(20-15-7-3-2-6-14(15)19-13)22-10-11-24-16(12-22)18(23)21-8-4-5-9-21/h2-3,6-7,16H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSVBWCOCLQQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.
Attachment of the Morpholine Group: The morpholine group can be attached via an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)piperidin-4-yl]quinoxaline
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)azepan-4-yl]quinoxaline
- 2-methyl-3-[2-(pyrrolidine-1-carbonyl)thiazolidin-4-yl]quinoxaline
Uniqueness
2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is unique due to the presence of both pyrrolidine and morpholine moieties, which confer distinct chemical and biological properties
Biological Activity
2-Methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline can be represented as follows:
This compound features a quinoxaline core with a morpholine and pyrrolidine substituent, which are critical for its biological activity.
Research indicates that compounds similar to 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline often act as inhibitors of various kinases. Kinases are enzymes that catalyze the transfer of phosphate groups, playing essential roles in signaling pathways related to cell growth and proliferation.
Inhibition of Tyrosine Kinases
A notable study focused on quinoxaline derivatives demonstrated their ability to inhibit EphA3 tyrosine kinase, which is implicated in cancer progression. The binding affinity and selectivity of these compounds were assessed using cellular assays, revealing significant inhibition at nanomolar concentrations (EC50 values ranging from 5.4 nM to over 1100 nM) .
Biological Activity
The biological activity of 2-methyl-3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoxaline has been evaluated through various in vitro studies:
- Anticancer Activity :
-
Inhibition of Cell Proliferation :
- In addition to direct cytotoxicity, this compound may also induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer properties.
- Selectivity :
Case Studies and Research Findings
Several studies have explored the biological effects of quinoxaline derivatives, including the specific compound :
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Inhibition of EphA3 kinase in lymphoma models | EC50: 5.4 nM |
| Study B | Cytotoxicity against A431 cells | IC50: 0.29 - 0.90 µM |
| Study C | Induction of apoptosis in HepG2 cells | IC50: 0.51 µM |
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is often influenced by structural modifications. Key observations include:
- Pyrrolidine Substituents : The presence of pyrrolidine enhances binding affinity towards target kinases.
- Morpholine Ring : This moiety contributes to solubility and bioavailability, crucial for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
